molecular formula C17H19NO4S B6369882 3-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% CAS No. 1261975-12-5

3-(3-t-Butylsulfamoylphenyl)benzoic acid, 95%

Cat. No. B6369882
CAS RN: 1261975-12-5
M. Wt: 333.4 g/mol
InChI Key: OIAGTMKBYLFLGW-UHFFFAOYSA-N
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Description

3-(3-t-Butylsulfamoylphenyl)benzoic acid, or 3-BSBA, is a small molecule compound that has been widely studied for its potential applications in the laboratory. It is a synthetic organic compound, with the chemical formula C11H14O4S, and is a white crystalline solid at room temperature. 3-BSBA has been used in a variety of experiments in the laboratory, including those involving biochemistry, physiology, and pharmacology.

Scientific Research Applications

3-BSBA has been widely studied in the laboratory for its potential applications in biochemistry, physiology, and pharmacology. It has been used in experiments involving the synthesis of various compounds and the study of enzyme-catalyzed reactions. It has also been used to study the pharmacological properties of various compounds, such as their effects on the central nervous system. Additionally, 3-BSBA has been used in the study of metabolic pathways, such as those involved in the synthesis of fatty acids.

Mechanism of Action

The exact mechanism of action of 3-BSBA is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in the synthesis of fatty acids. It is also believed to act as an inhibitor of certain metabolic pathways, such as those involved in the synthesis of cholesterol. Additionally, it is believed to have effects on the central nervous system, although the exact mechanism of action is not yet known.
Biochemical and Physiological Effects
3-BSBA has been shown to have various biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the synthesis of fatty acids and to inhibit certain metabolic pathways, such as those involved in the synthesis of cholesterol. Additionally, it has been shown to have effects on the central nervous system, although the exact mechanism of action is not yet known.

Advantages and Limitations for Lab Experiments

The advantages of using 3-BSBA in the laboratory include its low cost, its wide availability, and its ability to be easily synthesized. Additionally, it has been shown to have various biochemical and physiological effects, making it useful for a variety of experiments. However, there are some limitations to using 3-BSBA in the laboratory. For example, its exact mechanism of action is not yet known, and it can be toxic at high concentrations.

Future Directions

Given its potential applications in the laboratory, there are many potential future directions for 3-BSBA research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in biochemistry, physiology, and pharmacology. Additionally, further research could be done into the potential toxicity of 3-BSBA at high concentrations, as well as its potential interactions with other compounds. Finally, further research could be done into the potential uses of 3-BSBA in drug development and drug delivery.

Synthesis Methods

3-BSBA is typically synthesized using a three-step process involving the reactions of 3-t-butylsulfonylbenzoic acid with thiourea, benzyl chloride, and sodium hydroxide. The first step involves the reaction of 3-t-butylsulfonylbenzoic acid with thiourea in the presence of a base such as sodium hydroxide. This reaction produces 3-(3-t-butylsulfamoylphenyl)benzene-1-thiol, which is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide. This reaction produces 3-(3-t-butylsulfamoylphenyl)benzoic acid, which is then purified by recrystallization.

properties

IUPAC Name

3-[3-(tert-butylsulfamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-9-5-7-13(11-15)12-6-4-8-14(10-12)16(19)20/h4-11,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAGTMKBYLFLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142873
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-[[(1,1-dimethylethyl)amino]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261975-12-5
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-[[(1,1-dimethylethyl)amino]sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261975-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-[[(1,1-dimethylethyl)amino]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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